molecular formula C12H21NO B8109211 (3Ar,7As)-4-(Cyclopropylmethoxy)Octahydro-1H-Isoindole

(3Ar,7As)-4-(Cyclopropylmethoxy)Octahydro-1H-Isoindole

Cat. No.: B8109211
M. Wt: 195.30 g/mol
InChI Key: CPNRNIJRHPMENH-UBNQGINQSA-N
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Description

(3Ar,7As)-4-(Cyclopropylmethoxy)Octahydro-1H-Isoindole is a complex organic compound characterized by its unique structural features, including a cyclopropylmethoxy group and an octahydro-isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Ar,7As)-4-(Cyclopropylmethoxy)Octahydro-1H-Isoindole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Isoindole Core: The initial step involves the cyclization of a suitable precursor to form the octahydro-isoindole core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group is introduced via nucleophilic substitution reactions. This step often requires the use of cyclopropylmethanol and a suitable leaving group, such as a halide, under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysis: The use of catalysts to enhance reaction rates and selectivity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.

    Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(3Ar,7As)-4-(Cyclopropylmethoxy)Octahydro-1H-Isoindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the saturation level of the isoindole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the isoindole core or the cyclopropylmethoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoindole compounds.

Scientific Research Applications

Chemistry

In organic chemistry, (3Ar,7As)-4-(Cyclopropylmethoxy)Octahydro-1H-Isoindole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features may confer specific pharmacological properties, making it a candidate for the development of new medications.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism by which (3Ar,7As)-4-(Cyclopropylmethoxy)Octahydro-1H-Isoindole exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3aR,7aS)-Octahydro-1H-isoindole-1-carboxylic acid: This compound shares the octahydro-isoindole core but differs in its functional groups.

    ((3aR,7aS)-octahydro-1H-isoindole-3a,7a-diyl)dimethanol: Another similar compound with different substituents on the isoindole ring.

Uniqueness

(3Ar,7As)-4-(Cyclopropylmethoxy)Octahydro-1H-Isoindole is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and biological properties. This differentiates it from other isoindole derivatives and makes it a valuable compound for research and development.

Properties

IUPAC Name

(3aR,7aS)-4-(cyclopropylmethoxy)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-2-10-6-13-7-11(10)12(3-1)14-8-9-4-5-9/h9-13H,1-8H2/t10-,11+,12?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNRNIJRHPMENH-UBNQGINQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2C(C1)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNC[C@@H]2C(C1)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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